molecular formula C26H31ClN2O5 B14336753 (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione CAS No. 110200-32-3

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione

Cat. No.: B14336753
CAS No.: 110200-32-3
M. Wt: 487.0 g/mol
InChI Key: COCMOVPRLPNXAB-UDONJXMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, diazo, hydroxy, and trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the diazo group: This step involves the diazotization of an amine precursor using sodium nitrite and hydrochloric acid.

    Addition of the dimethylocta-2,6-dienyl and methylbut-2-enyl groups: These groups can be introduced through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.

    Reduction: The diazo group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups can lead to the formation of diketones or carboxylic acids, while reduction of the diazo group can yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione: is similar to other diazo compounds, such as diazomethane and diazoacetate, which also contain the reactive diazo group.

    Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-chloro-3-diazonaphthalene share structural similarities with the naphthalene core.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

110200-32-3

Molecular Formula

C26H31ClN2O5

Molecular Weight

487.0 g/mol

IUPAC Name

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione

InChI

InChI=1S/C26H31ClN2O5/c1-14(2)8-7-9-16(5)11-13-26(34)24(33)18-19(21(30)17(6)22(31)20(18)29-28)23(32)25(26,27)12-10-15(3)4/h8,10-11,30,34H,7,9,12-13H2,1-6H3/b16-11+/t25?,26-/m0/s1

InChI Key

COCMOVPRLPNXAB-UDONJXMRSA-N

Isomeric SMILES

CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)[C@](C(C2=O)(CC=C(C)C)Cl)(C/C=C(\C)/CCC=C(C)C)O)O

Canonical SMILES

CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C(C(C2=O)(CC=C(C)C)Cl)(CC=C(C)CCC=C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.